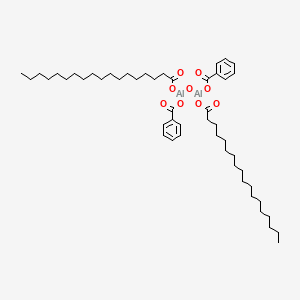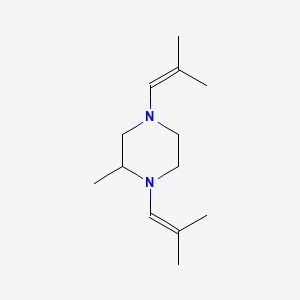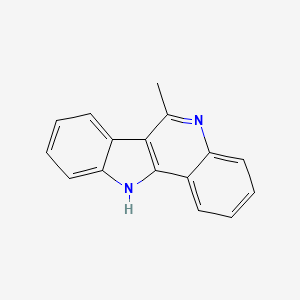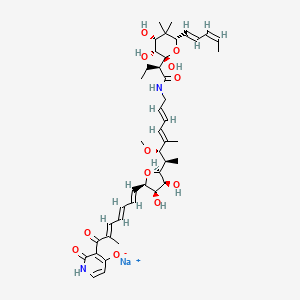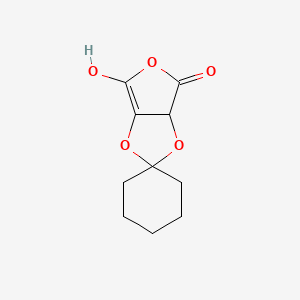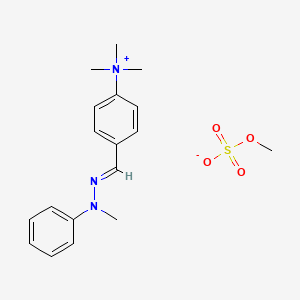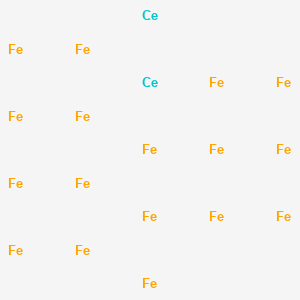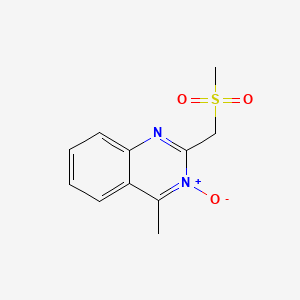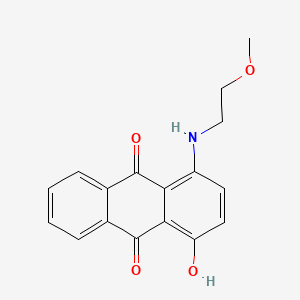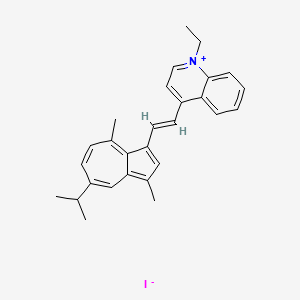
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)喹啉鎓碘是一种以其独特的结构和性质而闻名的化合物。该化合物属于喹啉鎓家族,该家族的特征是喹啉核心结构。
准备方法
合成路线和反应条件
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)喹啉鎓碘的合成通常涉及多个步骤:
喹啉鎓核的形成: 喹啉鎓核可以通过在酸性条件下使苯胺衍生物与醛或酮反应来合成。
薁基的引入: 薁基通过傅克烷基化反应引入,其中薁部分被烷基化到喹啉鎓核上。
乙烯基键的形成: 乙烯基键通过维蒂希反应形成,其中膦叶立德与喹啉鎓核反应,引入乙烯基。
最终的碘化物添加: 最后一步是添加碘化物,形成喹啉鎓碘盐。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产量和纯度。溶剂选择、温度控制和反应时间是工业合成中的关键因素。
化学反应分析
反应类型
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)喹啉鎓碘会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,导致形成喹啉鎓氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原的喹啉鎓衍生物。
取代: 亲核取代反应可以在喹啉鎓氮或乙烯基上发生,导致形成取代的衍生物。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬;酸性或中性条件。
还原: 硼氢化钠,氢化铝锂;通常在无水溶剂中。
取代: 胺、硫醇等亲核试剂;通常在温和条件下在极性溶剂中。
主要产物
氧化: 喹啉鎓氧化物。
还原: 还原的喹啉鎓衍生物。
取代: 取代的喹啉鎓衍生物。
科学研究应用
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)喹啉鎓碘在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的前体,以及各种有机反应中的试剂。
生物学: 由于其独特的光学性质,已研究其作为荧光探针的潜力。
医学: 探索其潜在的治疗效果,包括抗菌和抗癌活性。
工业: 用于开发先进材料,例如有机半导体和光伏器件。
作用机制
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)喹啉鎓碘的作用机制涉及其与分子靶标和途径的相互作用:
分子靶标: 该化合物可以与核酸、蛋白质和细胞膜相互作用,导致各种生物学效应。
参与的途径: 它可能会调节与细胞增殖、凋亡和氧化应激相关的信号通路。
相似化合物的比较
类似化合物
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)吡啶鎓碘: 结构相似,但具有吡啶鎓核心。
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)异喹啉鎓碘: 结构相似,但具有异喹啉鎓核心。
独特性
1-乙基-4-(2-(5-异丙基-3,8-二甲基薁-1-基)乙烯基)喹啉鎓碘由于其喹啉鎓核心、薁基和乙烯基键的特定组合而具有独特性。这种独特的结构赋予了独特的化学和物理性质,使其在各种应用中具有价值。
属性
CAS 编号 |
94232-65-2 |
|---|---|
分子式 |
C28H30IN |
分子量 |
507.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(3,8-dimethyl-5-propan-2-ylazulen-1-yl)ethenyl]-1-ethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C28H30N.HI/c1-6-29-16-15-22(25-9-7-8-10-27(25)29)13-14-24-17-21(5)26-18-23(19(2)3)12-11-20(4)28(24)26;/h7-19H,6H2,1-5H3;1H/q+1;/p-1/b14-13+; |
InChI 键 |
CGYUGPJPXYVQAN-IERUDJENSA-M |
手性 SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C.[I-] |
规范 SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





